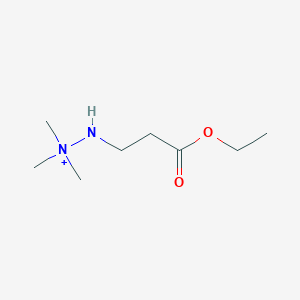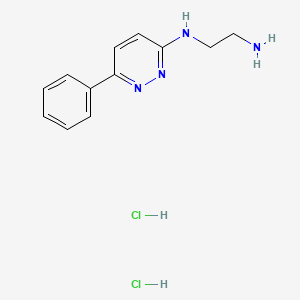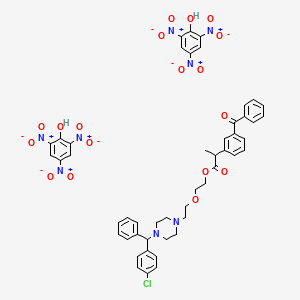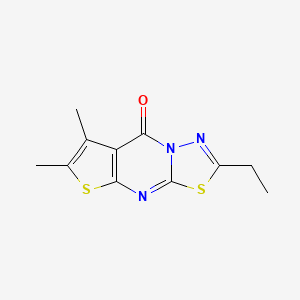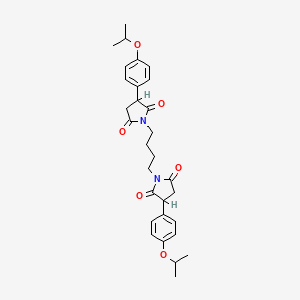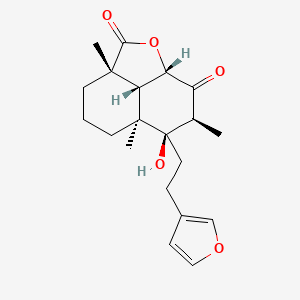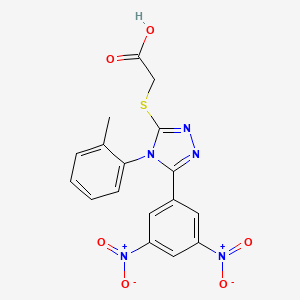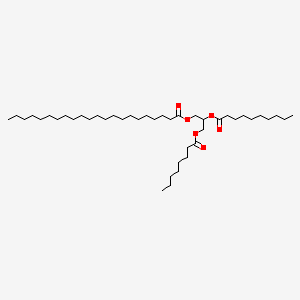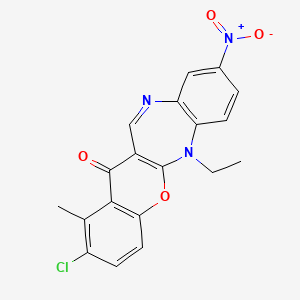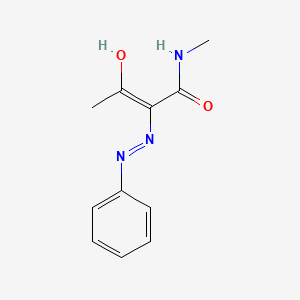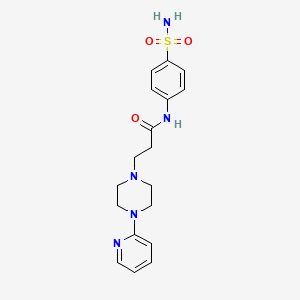
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- is a complex organic compound that features a piperazine ring, a propanamide group, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Propanamide Group: This step involves the reaction of the piperazine derivative with acryloyl chloride in the presence of a base.
Attachment of the Pyridine Ring: The final step includes the coupling of the intermediate with 2-bromopyridine under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(3-pyridinyl)-
- 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(4-pyridinyl)-
Uniqueness
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.
属性
CAS 编号 |
86523-78-6 |
|---|---|
分子式 |
C18H23N5O3S |
分子量 |
389.5 g/mol |
IUPAC 名称 |
3-(4-pyridin-2-ylpiperazin-1-yl)-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C18H23N5O3S/c19-27(25,26)16-6-4-15(5-7-16)21-18(24)8-10-22-11-13-23(14-12-22)17-3-1-2-9-20-17/h1-7,9H,8,10-14H2,(H,21,24)(H2,19,25,26) |
InChI 键 |
JITYQIKVBGLDGU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


